molecular formula C8H9ClN2 B1379902 2-(Chloromethyl)-4-cyclopropylpyrimidine CAS No. 1402149-14-7

2-(Chloromethyl)-4-cyclopropylpyrimidine

Cat. No.: B1379902
CAS No.: 1402149-14-7
M. Wt: 168.62 g/mol
InChI Key: SIBYOBOZLMRLFH-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-cyclopropylpyrimidine: is an organic compound characterized by a pyrimidine ring substituted with a chloromethyl group at the second position and a cyclopropyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available pyrimidine derivatives.

    Chloromethylation: The introduction of the chloromethyl group can be achieved through chloromethylation reactions. One common method involves the reaction of pyrimidine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride.

    Cyclopropylation: The cyclopropyl group can be introduced via a cyclopropanation reaction. This can be done using diazomethane or similar reagents in the presence of a transition metal catalyst like rhodium or copper.

Industrial Production Methods

In an industrial setting, the production of 2-(Chloromethyl)-4-cyclopropylpyrimidine would likely involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) would be essential to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation with strong oxidizing agents like potassium permanganate can lead to the formation of carboxylic acid derivatives.

    Cyclopropyl Ring Reactions: The cyclopropyl group can participate in ring-opening reactions under acidic or basic conditions, leading to various functionalized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used.

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, and ethers.

    Oxidation Products: Carboxylic acids and ketones.

    Reduction Products: Alcohols and alkanes.

Scientific Research Applications

Chemistry

In chemistry, 2-(Chloromethyl)-4-cyclopropylpyrimidine is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for constructing various heterocyclic compounds.

Biology

In biological research, this compound can be used to study the effects of pyrimidine derivatives on cellular processes. It may serve as a precursor for the synthesis of nucleoside analogs, which are important in antiviral and anticancer research.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. They may exhibit activity against certain types of cancer or viral infections.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 2-(Chloromethyl)-4-cyclopropylpyrimidine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or altering their function. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)pyrimidine: Lacks the cyclopropyl group, making it less sterically hindered and potentially more reactive.

    4-Cyclopropylpyrimidine: Lacks the chloromethyl group, reducing its reactivity in nucleophilic substitution reactions.

    2-(Bromomethyl)-4-cyclopropylpyrimidine: Similar structure but with a bromomethyl group, which may exhibit different reactivity due to the nature of the bromine atom.

Uniqueness

2-(Chloromethyl)-4-cyclopropylpyrimidine is unique due to the combination of the reactive chloromethyl group and the sterically demanding cyclopropyl group

Properties

IUPAC Name

2-(chloromethyl)-4-cyclopropylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2/c9-5-8-10-4-3-7(11-8)6-1-2-6/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBYOBOZLMRLFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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